molecular formula C19H37N3O3 B7928923 {4-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester

{4-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester

Cat. No.: B7928923
M. Wt: 355.5 g/mol
InChI Key: IBJIRJWFTKLTPW-GPANFISMSA-N
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Description

{4-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexyl ring, an amino acid derivative, and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common method involves the Steglich esterification, which is a mild reaction allowing the conversion of sterically demanding and acid-labile substrates . This method employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of protective groups, such as tert-butyl esters, is crucial to prevent unwanted side reactions and to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{4-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino and ester functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, {4-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in structural biology.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structural features allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of {4-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • {4-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-cyclohexyl}-carbamic acid methyl ester
  • {4-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-cyclohexyl}-carbamic acid ethyl ester

Uniqueness

Compared to similar compounds, {4-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester is unique due to its tert-butyl ester group, which provides enhanced stability and reactivity. This feature makes it particularly useful in applications requiring robust and reliable chemical performance.

Properties

IUPAC Name

tert-butyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]-propan-2-ylamino]cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37N3O3/c1-12(2)16(20)17(23)22(13(3)4)15-10-8-14(9-11-15)21-18(24)25-19(5,6)7/h12-16H,8-11,20H2,1-7H3,(H,21,24)/t14?,15?,16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJIRJWFTKLTPW-GPANFISMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C1CCC(CC1)NC(=O)OC(C)(C)C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C1CCC(CC1)NC(=O)OC(C)(C)C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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